molecular formula C18H14N2O3 B3137386 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile CAS No. 439094-78-7

2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile

Cat. No.: B3137386
CAS No.: 439094-78-7
M. Wt: 306.3 g/mol
InChI Key: SVLWMELCZDDTDS-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile is a complex organic compound with a unique structure that includes a dioxolane ring and an acridin-10-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile typically involves multiple steps, starting with the formation of the dioxolane ring. This can be achieved through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The acridin-10-ium core is then introduced through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the dioxolane formation and advanced purification techniques to ensure the final product’s purity .

Mechanism of Action

The mechanism by which 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane derivatives and acridin-10-ium compounds, such as:

Uniqueness

What sets 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile apart is its combination of the dioxolane ring and the acridin-10-ium core, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-18(22-8-9-23-18)12-6-7-17-14(10-12)15(11-19)13-4-2-3-5-16(13)20(17)21/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLWMELCZDDTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC3=C(C4=CC=CC=C4[N+](=C3C=C2)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile
Reactant of Route 2
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile
Reactant of Route 3
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile
Reactant of Route 4
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile

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